molecular formula C8H2BrCl3N2 B2679088 6-Bromo-2,4,7-trichloroquinazoline CAS No. 1166378-32-0

6-Bromo-2,4,7-trichloroquinazoline

Cat. No.: B2679088
CAS No.: 1166378-32-0
M. Wt: 312.37
InChI Key: JYDYPKQCICPGSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2,4,7-trichloroquinazoline typically involves the cyclocondensation of appropriate precursors under specific conditions. One common method is the reaction of 2,4,7-trichloroquinazoline with bromine in the presence of a suitable solvent and catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclocondensation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2,4,7-trichloroquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 6-Bromo-2,4-dichloroquinazoline
  • 2,4,7-Trichloroquinazoline
  • 6-Bromoquinazoline

Comparison: 6-Bromo-2,4,7-trichloroquinazoline is unique due to the presence of three chlorine atoms and one bromine atom on the quinazoline ring. This specific substitution pattern imparts distinct chemical and biological properties compared to its analogs. For example, the presence of multiple halogen atoms can enhance the compound’s reactivity and binding affinity to biological targets, making it more effective in certain applications .

Properties

IUPAC Name

6-bromo-2,4,7-trichloroquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2BrCl3N2/c9-4-1-3-6(2-5(4)10)13-8(12)14-7(3)11/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDYPKQCICPGSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Br)Cl)N=C(N=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2BrCl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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